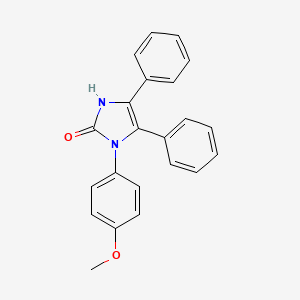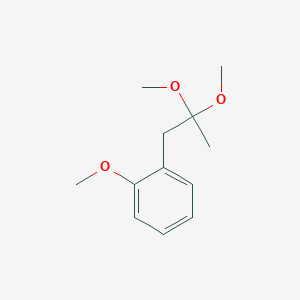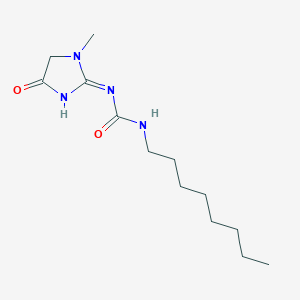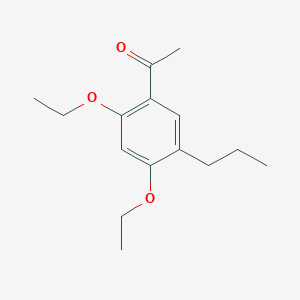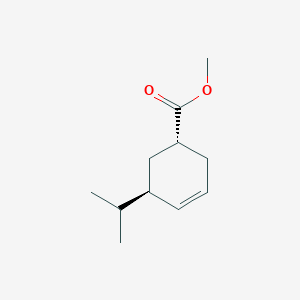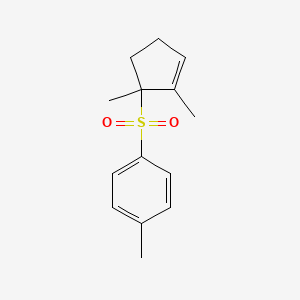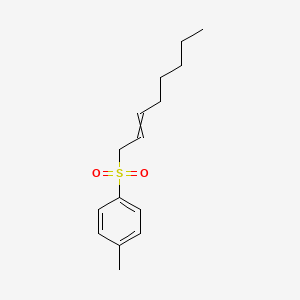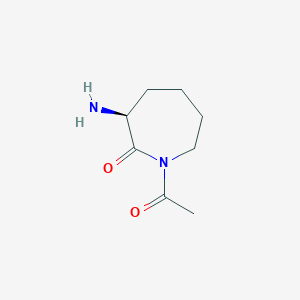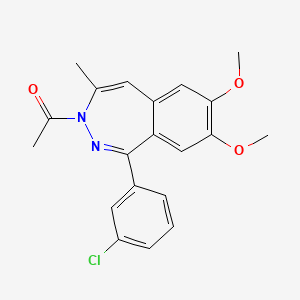![molecular formula C17H23NO5S B14374774 N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine CAS No. 88719-71-5](/img/structure/B14374774.png)
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine is a chemical compound with the molecular formula C17H23NO5S It is known for its unique structure, which includes an acetylsulfanyl group, a methylpropanoyl group, and a phenoxypropyl group attached to a glycine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetylsulfanyl Intermediate: The initial step involves the acetylation of a thiol compound to form the acetylsulfanyl intermediate.
Coupling with Methylpropanoyl Group: The acetylsulfanyl intermediate is then reacted with a methylpropanoyl chloride in the presence of a base to form the desired intermediate.
Attachment of Phenoxypropyl Group: The final step involves the coupling of the intermediate with a phenoxypropylamine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxypropyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.
類似化合物との比較
Similar Compounds
- **N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-[3-(methylsulfanyl)propyl]glycine
- **N-[(2R)-3-(Acetylsulfanyl)-2-benzylpropanoyl]glycine
Uniqueness
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenoxypropyl group differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
特性
CAS番号 |
88719-71-5 |
|---|---|
分子式 |
C17H23NO5S |
分子量 |
353.4 g/mol |
IUPAC名 |
2-[(3-acetylsulfanyl-2-methylpropanoyl)-(3-phenoxypropyl)amino]acetic acid |
InChI |
InChI=1S/C17H23NO5S/c1-13(12-24-14(2)19)17(22)18(11-16(20)21)9-6-10-23-15-7-4-3-5-8-15/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,20,21) |
InChIキー |
HFJRPHXIPRMAQE-UHFFFAOYSA-N |
正規SMILES |
CC(CSC(=O)C)C(=O)N(CCCOC1=CC=CC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


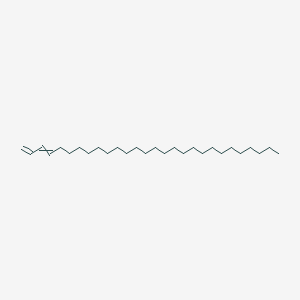

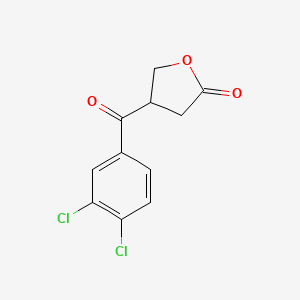
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)

